REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:22][N:23](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[C:22]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1)#[N:23] |f:3.4.5,^1:30,32,51,70|
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Name
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|
Quantity
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36 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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11.7 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Zn(CN)2
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Quantity
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17.9 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Type
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CUSTOM
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Details
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The resulting mixture was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After reaching ambient temperature
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Type
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CUSTOM
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Details
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the reaction was then quenched by the addition of 600 mL of FeSO4 (aq., sat.)
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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FILTRATION
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Details
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then filtered through celite
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Type
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WASH
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Details
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washed with 1 M FeSO4, water, and ethyl acetate
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with 2×300 mL of ethyl acetate
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Type
|
WASH
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Details
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The combined organic layers were washed with 1×200 mL of potassium carbonate (aq., sat.)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |